3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate
Overview
Description
3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate, also known as DMTCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate has been extensively studied for its applications in various fields such as biochemistry, pharmacology, and analytical chemistry. It is commonly used as a reagent for the determination of thiol-containing compounds such as cysteine and glutathione. 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate reacts with thiol groups to form a stable adduct that can be detected by UV-visible spectroscopy or high-performance liquid chromatography.
Mechanism of Action
3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate reacts with thiol groups in a two-step process. In the first step, 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate reacts with the thiol group to form a thioester intermediate. In the second step, the intermediate reacts with another thiol group to form a stable adduct. The reaction is specific for thiol groups and does not react with other functional groups such as amines or carboxylic acids.
Biochemical and Physiological Effects
3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate has been shown to be non-toxic and non-cytotoxic in vitro. It does not affect cell viability or proliferation at concentrations commonly used in experiments. 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate has also been shown to be stable in biological fluids such as serum and plasma, making it suitable for use in vivo.
Advantages and Limitations for Lab Experiments
3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate has several advantages for lab experiments. It is a specific and sensitive reagent for thiol-containing compounds, allowing for accurate quantification of these compounds. It is also easy to use and can be detected by simple spectroscopic or chromatographic methods. However, 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate has some limitations. It is not suitable for the detection of low levels of thiol-containing compounds and may react with other compounds that contain thiol groups, leading to false positives.
Future Directions
There are several future directions for the use of 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate. One potential application is in the development of thiol-containing drug delivery systems. 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate could be used to quantify the amount of thiol groups present in the system and monitor the release of the drug. Another potential application is in the study of oxidative stress and redox signaling pathways. 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate could be used to quantify the levels of thiol-containing compounds in response to oxidative stress or changes in redox state. Finally, 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate could be used in the development of new analytical methods for the detection of thiol-containing compounds in complex biological samples.
Conclusion
In conclusion, 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate is a versatile and useful reagent for the detection of thiol-containing compounds. Its specific and sensitive nature makes it an ideal tool for a wide range of applications in biochemistry, pharmacology, and analytical chemistry. While there are some limitations to its use, the potential future directions for 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate are promising and warrant further investigation.
properties
IUPAC Name |
[3,5-dichloro-2-(trichloromethyl)pyridin-4-yl] morpholine-4-carbodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl5N2OS2/c12-6-5-17-9(11(14,15)16)7(13)8(6)21-10(20)18-1-3-19-4-2-18/h5H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKNDCDPKJHNKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SC2=C(C(=NC=C2Cl)C(Cl)(Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl5N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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